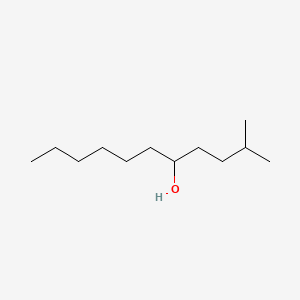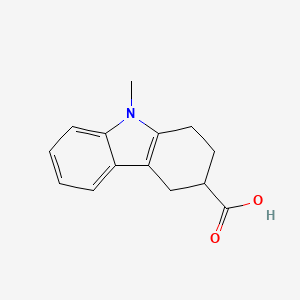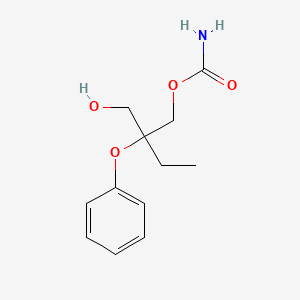
2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a monocarbamate group attached to a 2-ethyl-2-phenoxy-1,3-propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-phenoxy-1,3-propanediol monocarbamate typically involves the reaction of 2-ethyl-2-phenoxy-1,3-propanediol with a suitable carbamoylating agent. Commonly used carbamoylating agents include isocyanates and carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the monocarbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the monocarbamate group to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-phenoxy-1,3-propanediol monocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,3-propanediol monocarbamate
- 2-Methyl-2-propyl-1,3-propanediol
- 1,2-Propanediol, 3-phenoxy-
Uniqueness
2-Ethyl-2-phenoxy-1,3-propanediol monocarbamate is unique due to its specific structural features, such as the presence of both an ethyl and a phenoxy group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
25451-62-1 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-phenoxybutyl] carbamate |
InChI |
InChI=1S/C12H17NO4/c1-2-12(8-14,9-16-11(13)15)17-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H2,13,15) |
Clé InChI |
BPRAYQRJTVYEDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(COC(=O)N)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


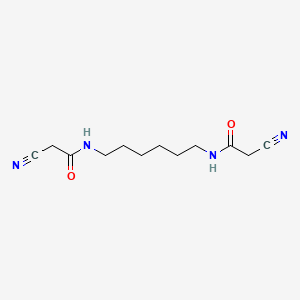
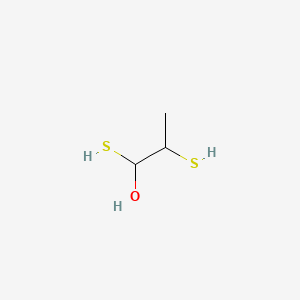


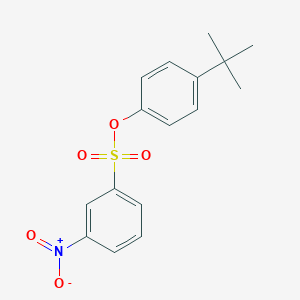
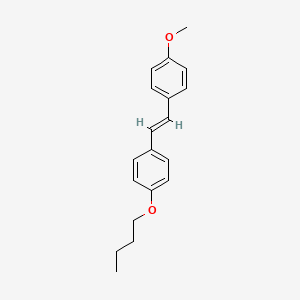

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
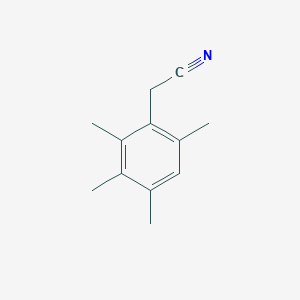

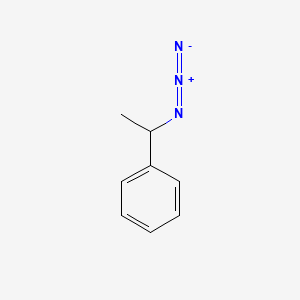
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
